molecular formula C14H18FN3O5 B12605753 N-Butanoyl-2'-deoxy-2'-(fluoromethylidene)cytidine CAS No. 873553-06-1

N-Butanoyl-2'-deoxy-2'-(fluoromethylidene)cytidine

Cat. No.: B12605753
CAS No.: 873553-06-1
M. Wt: 327.31 g/mol
InChI Key: NRKDNBKQRSOWOA-JIMOISOXSA-N
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Description

N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine is a synthetic nucleoside analog with the molecular formula C14H18FN3O5 . This compound is part of a class of modified nucleosides that have been developed to enhance the stability and functionality of nucleic acids for various applications in research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine typically involves the modification of natural nucleosides. . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired modifications.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple steps of purification, including crystallization and chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted nucleosides .

Scientific Research Applications

N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluoromethylidene group enhances the stability of the nucleoside, making it resistant to enzymatic degradation. This allows the compound to effectively inhibit nucleic acid synthesis, which is crucial for its antiviral and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine is unique due to the presence of both the butanoyl and fluoromethylidene groups, which confer enhanced stability and functionality compared to other similar compounds. This makes it particularly useful in applications requiring high stability and resistance to enzymatic degradation .

Properties

CAS No.

873553-06-1

Molecular Formula

C14H18FN3O5

Molecular Weight

327.31 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide

InChI

InChI=1S/C14H18FN3O5/c1-2-3-11(20)16-10-4-5-18(14(22)17-10)13-8(6-15)12(21)9(7-19)23-13/h4-6,9,12-13,19,21H,2-3,7H2,1H3,(H,16,17,20,22)/t9-,12+,13-/m1/s1

InChI Key

NRKDNBKQRSOWOA-JIMOISOXSA-N

Isomeric SMILES

CCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C(=CF)[C@@H]([C@H](O2)CO)O

Canonical SMILES

CCCC(=O)NC1=NC(=O)N(C=C1)C2C(=CF)C(C(O2)CO)O

Origin of Product

United States

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